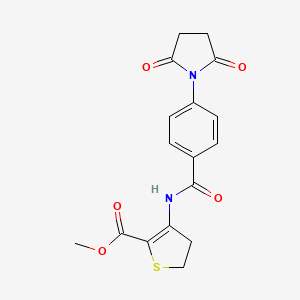

Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H16N2O5S and its molecular weight is 360.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds have been shown to targettyrosine kinases (TKs) . TKs are enzymes that transfer a phosphate group from adenosine triphosphate (ATP) specifically to the tyrosine residues of cellular targets . They are often implicated in tumoral tissue formation as their overexpression and/or mutation is connected with increased cellular proliferation .

Mode of Action

It’s known that similar compounds interact with their targets (such as tks) and inhibit their activity . This suppression of signal transduction pathways can lead to a decrease in cellular proliferation, which is beneficial in the context of cancer therapeutics .

Biochemical Pathways

It can be inferred that the compound may affect pathways involving tks, given the known targets of similar compounds . The inhibition of TKs can disrupt signal transduction pathways, leading to downstream effects such as reduced cellular proliferation .

Pharmacokinetics

The compound’s impact on bioavailability could be inferred from its potential interaction with cellular targets and its potential to be internalized by cells .

Result of Action

The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Biochemische Analyse

Biochemical Properties

It is known that the compound has a molecular weight of 214.22 and an empirical formula of C12H10N2O2

Cellular Effects

It has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Molecular Mechanism

It is suggested that the compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound can increase monoclonal antibody production over time in a Chinese hamster ovary cell culture . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Biologische Aktivität

Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H16N2O5S

- Molecular Weight : 360.38 g/mol

- CAS Number : 330190-76-6

The compound features a thiophene ring fused with a dioxopyrrolidine moiety, which may contribute to its biological properties. The presence of multiple functional groups allows for diverse interactions within biological systems.

Target Interaction

Research indicates that similar compounds often target tyrosine kinases (TKs) , which play critical roles in cell signaling pathways involved in cell growth and proliferation. The inhibition of TKs can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Biochemical Pathways

The compound's interaction with cellular targets suggests potential modulation of key signaling pathways. For instance, it may influence pathways related to cancer cell proliferation and apoptosis by inhibiting TK activity.

Biological Activity Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Antitumor Activity : Research has shown that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. These effects are often linked to the induction of apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production .

- Monoclonal Antibody Production : A study highlighted that this compound could enhance monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures, suggesting its utility in biopharmaceutical applications.

- Synergistic Effects : The combination of different pharmacophores in hybrid compounds has been shown to yield synergistic effects that enhance biological activity. This modular approach allows for the optimization of therapeutic profiles .

Study on Cytotoxicity

A notable study evaluated the cytotoxicity of benzofuroxan derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity associated with DNA damage mechanisms, leading to increased apoptosis rates in treated cells. The selectivity index relative to healthy tissues was favorable compared to standard chemotherapeutic agents like Doxorubicin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Benzofuroxan Derivative A | MCF-7 | 12 | Apoptosis via ROS |

| Benzofuroxan Derivative B | HeLa | 10 | DNA damage induction |

| This compound | CHO | N/A | Monoclonal antibody enhancement |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits significant potential as a therapeutic agent due to its structural features that allow for bioactivity modulation.

- Analgesic Properties : Research has indicated that derivatives of similar compounds demonstrate analgesic effects. For instance, studies on related benzothiazine derivatives have shown that modifications to their structure can enhance pain relief efficacy, suggesting that methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothiophene-2-carboxylate may also possess similar properties .

- Monoclonal Antibody Production : The compound has been studied for its ability to enhance monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cells. It was found to suppress cell growth while increasing the cell-specific glucose uptake rate and intracellular ATP levels during mAb production. This suggests its potential utility in biopharmaceutical manufacturing processes .

Biochemical Applications

The biochemical properties of this compound make it a candidate for various studies:

- Cell Metabolism Studies : The compound's effect on cell metabolism has been investigated, revealing that it influences glucose metabolism and ATP production in cultured cells. This characteristic could be pivotal in understanding metabolic pathways and developing metabolic modulators for therapeutic purposes .

Pharmaceutical Development

In the realm of drug formulation and development, this compound's unique chemical structure offers avenues for innovation:

- Drug Design : The structural features of this compound can be exploited for designing new drugs targeting specific biological pathways. Its ability to modulate protein interactions and cellular responses is of particular interest in the development of targeted therapies .

Table 1: Summary of Research Findings on this compound

Eigenschaften

IUPAC Name |

methyl 4-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-2,3-dihydrothiophene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c1-24-17(23)15-12(8-9-25-15)18-16(22)10-2-4-11(5-3-10)19-13(20)6-7-14(19)21/h2-5H,6-9H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKHFSVOLIMIEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCS1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.